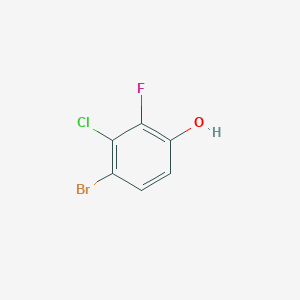

4-Bromo-3-chloro-2-fluorophenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-3-chloro-2-fluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClFO/c7-3-1-2-4(10)6(9)5(3)8/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODQMSVUYWCRULD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1O)F)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Bromo-3-chloro-2-fluorophenol CAS number 1360745-16-9 properties

CAS Number: 1360745-16-9

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-bromo-3-chloro-2-fluorophenol, a halogenated aromatic intermediate of significant interest in medicinal chemistry and synthetic organic chemistry. Due to its unique substitution pattern, this compound serves as a valuable building block for the synthesis of complex molecules, particularly in the development of novel pharmaceutical agents. This document collates available physicochemical data, discusses its structural and chemical properties, outlines plausible synthetic strategies, and provides essential safety and handling protocols. Given the limited availability of direct experimental data for this specific compound, this guide synthesizes information from chemical suppliers, safety data sheets of closely related analogs, and established principles of organic chemistry to provide a robust and practical resource for laboratory professionals.

Introduction: The Strategic Value of Polysubstituted Phenols

Polysubstituted phenols are a cornerstone of modern drug discovery and development. The phenolic hydroxyl group offers a versatile handle for a variety of chemical transformations, including etherification and esterification, while the aromatic ring provides a scaffold for constructing complex molecular architectures. The specific nature and position of substituents on the phenyl ring are critical in modulating the physicochemical and pharmacological properties of a target molecule.

This compound is a prime example of a strategically designed building block. The presence and arrangement of three different halogen atoms (bromine, chlorine, and fluorine) offer distinct opportunities for selective chemical modifications. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the facile introduction of aryl, heteroaryl, or alkyl moieties. The fluorine and chlorine atoms, along with the overall substitution pattern, influence the molecule's electronic properties, lipophilicity (LogP), and metabolic stability, all of which are critical parameters in drug design. This guide aims to provide researchers with the foundational knowledge to effectively utilize this compound in their synthetic endeavors.

Physicochemical and Structural Properties

Identity and Computed Properties

| Property | Value | Source(s) |

| CAS Number | 1360745-16-9 | [1][2] |

| Molecular Formula | C₆H₃BrClFO | [1][2] |

| Molecular Weight | 225.45 g/mol | [1][2] |

| IUPAC Name | This compound | [2] |

| Canonical SMILES | C1=CC(=C(C(=C1O)F)Cl)Br | [1] |

| InChI Key | ODQMSVUYWCRULD-UHFFFAOYSA-N | [1] |

| Density (Predicted) | 1.9 ± 0.1 g/cm³ | [3] |

| Boiling Point (Predicted) | 250.2 ± 35.0 °C at 760 mmHg | [3] |

| Flash Point (Predicted) | 105.1 ± 25.9 °C | [3] |

| LogP (Predicted) | 3.64 | [3] |

Note: Many physical properties for this specific CAS number are predicted and have not been experimentally verified in published literature. The predicted LogP suggests significant lipophilicity.

Structural Elucidation and Spectral Data

While specific spectra for this compound are not publicly available, we can predict the key features based on its structure and data from analogous compounds. Spectroscopic analysis is crucial for confirming the identity and purity of the compound.

-

¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the phenyl ring. The chemical shifts and coupling constants will be influenced by the surrounding halogen and hydroxyl groups.

-

¹³C NMR: The carbon NMR spectrum should display six distinct signals for the aromatic carbons, with their chemical shifts indicating the electronic environment created by the substituents.

-

¹⁹F NMR: A singlet is expected in the fluorine NMR spectrum, providing a clear diagnostic signal for the presence of the fluorine atom.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic hydroxyl group. The C-O stretching vibration is expected around 1200 cm⁻¹. The aromatic C-H and C=C stretching bands will appear in their characteristic regions. Fingerprint region absorptions will be complex due to the C-F, C-Cl, and C-Br stretching and bending vibrations.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and characteristic isotopic patterns due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This isotopic signature is a powerful tool for confirming the presence of these halogens.

Researchers can obtain compound-specific spectral data from the supplier upon purchase, which is essential for quality control and reaction monitoring.[4][5][6]

Solubility Profile

Experimentally determined solubility data for this compound in various organic solvents is not widely published. However, based on its structure—a polar hydroxyl group and a lipophilic halogenated aromatic ring—a qualitative solubility profile can be inferred.

-

High Solubility: Expected in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF), as well as in alcohols like methanol and ethanol.

-

Moderate Solubility: Likely in chlorinated solvents like dichloromethane and chloroform, and ethers such as diethyl ether.

-

Low Solubility: Expected in nonpolar solvents like hexanes and toluene.

-

Insoluble: In water.

Rationale: The principle of "like dissolves like" governs solubility. The polar hydroxyl group allows for hydrogen bonding with polar and protic solvents, while the large, nonpolar halogenated ring structure contributes to its solubility in less polar organic media. For quantitative applications, it is imperative to experimentally determine the solubility in the specific solvent system being used. A recommended protocol for this determination is provided in Section 5.

Synthesis and Reactivity

Plausible Synthetic Routes

The synthesis can be envisioned as an electrophilic aromatic substitution reaction. The hydroxyl group is a strong activating group and directs electrophiles to the ortho and para positions. In 3-chloro-2-fluorophenol, the position para to the hydroxyl group is unsubstituted and sterically accessible, making it the most probable site for bromination.

Caption: Plausible synthetic route to this compound.

Key Considerations for Synthesis:

-

Brominating Agent: Elemental bromine (Br₂) is a common choice. N-Bromosuccinimide (NBS) can also be used as a milder source of electrophilic bromine.

-

Solvent: A non-polar, inert solvent such as carbon tetrachloride, dichloromethane, or acetic acid is typically used to control the reaction rate and prevent side reactions.

-

Catalyst: While the phenol is highly activated, a mild Lewis acid catalyst might be employed in some cases, although it may not be necessary.

-

Reaction Conditions: The reaction is typically carried out at or below room temperature to control selectivity and minimize the formation of poly-brominated byproducts.

Key Reactivity and Applications in Synthesis

The utility of this compound lies in its potential for diverse chemical transformations, making it a valuable intermediate in multi-step syntheses.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. This compound 96% | CAS: 1360745-16-9 | AChemBlock [achemblock.com]

- 3. This compound | CAS#:1360745-16-9 | Chemsrc [chemsrc.com]

- 4. 1360745-16-9|this compound|BLD Pharm [bldpharm.com]

- 5. 4-BroMo-2-chloro-3-fluorophenol | 1233026-52-2 [chemicalbook.com]

- 6. 4-BroMo-2-chloro-3-fluorophenol(1233026-52-2) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-3-chloro-2-fluorophenol

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

4-Bromo-3-chloro-2-fluorophenol is a halogenated aromatic compound with potential applications in medicinal chemistry and materials science. A thorough understanding of its physicochemical properties is paramount for its effective utilization in research and development. This technical guide provides a comprehensive overview of the known and predicted physicochemical characteristics of this compound. Furthermore, it offers detailed, field-proven methodologies for the experimental determination of key parameters, ensuring scientific rigor and reproducibility. This document is intended to serve as a valuable resource for researchers, enabling them to anticipate the behavior of this molecule in various experimental settings and to design robust and efficient synthetic and analytical protocols.

Chemical Identity and Molecular Structure

This compound is a substituted phenol bearing bromine, chlorine, and fluorine atoms on the aromatic ring. Its unique substitution pattern influences its electronic properties, reactivity, and intermolecular interactions.

-

IUPAC Name: this compound

-

CAS Number: 1360745-16-9[1]

-

Molecular Formula: C₆H₃BrClFO[1]

-

Canonical SMILES: C1=CC(=C(C(=C1O)F)Cl)Br

-

InChI Key: ODQMSVUYWCRULD-UHFFFAOYSA-N

Molecular Structure:

Caption: Workflow for melting point determination.

Determination of Aqueous Solubility (OECD Guideline 105)

Aqueous solubility is a critical parameter, particularly in drug development and environmental fate studies. The OECD Guideline 105 provides a robust framework for its determination. [3][4][5][6][7] Principle: The flask method is suitable for substances with a solubility of 10⁻² g/L or higher. It involves saturating water with the test substance and measuring the concentration of the dissolved substance.

Apparatus:

-

Mechanical shaker or magnetic stirrer.

-

Constant temperature bath (20 ± 0.5 °C).

-

Centrifuge.

-

Analytical instrumentation for quantification (e.g., HPLC-UV, GC-MS).

Protocol:

-

Equilibration: Add an excess amount of this compound to a known volume of distilled water in a flask.

-

Saturation: Agitate the flask in a constant temperature bath at 20 °C until equilibrium is reached (typically 24-48 hours).

-

Phase Separation: Centrifuge the solution to separate the undissolved solid.

-

Quantification: Carefully withdraw an aliquot of the supernatant and determine the concentration of this compound using a validated analytical method.

-

Replicate Analysis: Perform the experiment in triplicate to ensure the reliability of the results.

Caption: Workflow for aqueous solubility determination.

Determination of pKa (OECD Guideline 112)

The acid dissociation constant (pKa) is a measure of the acidity of the phenolic proton. It is a crucial parameter for understanding the ionization state of the molecule at different pH values. The OECD Guideline 112 outlines several methods for pKa determination. [8] Principle: The spectrophotometric method is suitable for compounds with a chromophore that exhibits different absorption spectra for the ionized and unionized forms. The absorbance of solutions at various pH values is measured to determine the pKa.

Apparatus:

-

UV-Vis spectrophotometer.

-

pH meter.

-

Constant temperature cell holder.

-

A series of buffer solutions with known pH values.

Protocol:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

-

Buffer Solutions: Prepare a series of buffer solutions covering a pH range of approximately pKa ± 2.

-

Spectral Acquisition: Add a small aliquot of the stock solution to each buffer solution and record the UV-Vis spectrum.

-

Data Analysis: Plot the absorbance at a specific wavelength (where the difference between the ionized and unionized forms is maximal) against pH. The pKa is the pH at which the concentrations of the ionized and unionized forms are equal, corresponding to the inflection point of the sigmoid curve.

Caption: Workflow for pKa determination.

Spectroscopic and Spectrometric Characterization

Spectroscopic and spectrometric techniques are indispensable for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-25 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. [9]* Expected Spectrum: The ¹H NMR spectrum is expected to show signals in the aromatic region (typically 6.5-8.0 ppm). The exact chemical shifts and coupling patterns will depend on the electronic effects of the halogen substituents. The phenolic proton will appear as a broad singlet, the chemical shift of which is concentration and solvent dependent.

¹³C NMR Spectroscopy:

-

Sample Preparation: A more concentrated sample (50-100 mg) is generally required. [9]* Expected Spectrum: The ¹³C NMR spectrum will show six distinct signals for the aromatic carbons. The chemical shifts will be influenced by the electronegativity of the attached halogens and the hydroxyl group.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. [10][11] Sample Preparation: The sample can be analyzed as a KBr pellet, a thin film, or in solution.

Expected Spectrum:

-

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the phenolic hydroxyl group.

-

C-O Stretch: A strong absorption band in the region of 1200-1300 cm⁻¹ corresponds to the C-O stretching vibration.

-

C=C Stretch (Aromatic): Absorptions in the region of 1450-1600 cm⁻¹ are indicative of the aromatic ring.

-

C-X Stretch (Halogens): C-Br, C-Cl, and C-F stretching vibrations will appear in the fingerprint region (below 1500 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. [12][13][14] Ionization Method: Electron ionization (EI) or a soft ionization technique like electrospray ionization (ESI) can be used.

Expected Spectrum:

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (m/z ≈ 224, 226, 228 due to isotopic distribution of Br and Cl).

-

Isotope Pattern: The presence of bromine (⁷⁹Br and ⁸¹Br in approximately 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in approximately 3:1 ratio) will result in a characteristic isotopic cluster for the molecular ion and bromine/chlorine-containing fragments.

-

Fragmentation: Common fragmentation pathways for phenols include the loss of CO and the formation of a stable cyclopentadienyl cation.

Safety and Handling

Recommended Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

Conclusion

This technical guide provides a comprehensive overview of the physicochemical properties of this compound, combining available predicted data with detailed, authoritative protocols for experimental determination. For researchers and drug development professionals, a thorough understanding and experimental validation of these properties are essential for the successful application of this compound in their work. The methodologies outlined herein provide a robust framework for obtaining reliable and reproducible data, thereby facilitating further research and development efforts involving this compound.

References

-

FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). NMR Spectrum Acquisition. Retrieved from [Link]

-

Analytice. (2023, June 28). OECD 105 - Water Solubility Test at 20°C. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). How to Get a Good 1H NMR Spectrum. Retrieved from [Link]

-

Situ Biosciences. (n.d.). OECD 105 - Water Solubility. Retrieved from [Link]

- OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing.

- OECD. (1995). Test No.

-

Michigan State University, Department of Chemistry. (n.d.). NMR Spectroscopy. Retrieved from [Link]

- USP. (n.d.).

-

UniTechLink. (2023). Step-by-step Analysis of FTIR. Retrieved from [Link]

- Chemistry LibreTexts. (2025, December 9). 14.2: Acquiring a NMR Spectrum.

- The Royal Society of Chemistry. (n.d.).

-

Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

- Scribd. (n.d.). USP 741 Melting Point or Range.

- The Royal Society of Chemistry. (n.d.).

- (n.d.).

- (n.d.).

-

Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved from [Link]

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0246398).

- OECD. (1981). Test No. 112: Dissociation Constants in Water. OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing.

- ChemicalBook. (n.d.). 4-BroMo-2-chloro-3-fluorophenol(1233026-52-2) 1H NMR spectrum.

- Matrix Scientific. (n.d.). This compound.

- Chemistry LibreTexts. (2025, January 7). 7: FT-IR Spectroscopy (Experiment).

- Fiveable. (n.d.). Mass spectrometry (MS) | Organic Chemistry II Class Notes.

- National Institutes of Health. (2019, February 10).

- ChemicalBook. (n.d.). 4-Bromo-2-fluorophenol(2105-94-4) 1H NMR spectrum.

- ChemicalBook. (n.d.). 4-Bromo-2-chlorophenol(3964-56-5) 1H NMR spectrum.

- European Commission's Food Safety. (2012, October 2). OECD GUIDELINE FOR THE TESTING OF CHEMICALS.

- Sigma-Aldrich. (n.d.). 4-Bromo-2-chlorophenol 99%.

- Guidechem. (n.d.). This compound 1360745-16-9 wiki.

- ChemicalBook. (n.d.). 4-BroMo-2-chloro-3-fluorophenol | 1233026-52-2.

- Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.

- YouTube. (2021, July 9). Mass Spectrometry in Organic Chemistry // HSC Chemistry.

- Thermo Fisher Scientific. (n.d.). 4-Bromo-2-chlorophenol, 98% 250 g.

- ResearchGate. (n.d.). FTIR spectroscopy work flow for imaging and diagnosis.

- ChemicalBook. (n.d.). 4-Bromo-2-fluorophenol(2105-94-4) 13C NMR spectrum.

- ChemicalBook. (n.d.). 4-Bromo-2-chlorophenol(3964-56-5) 13C NMR spectrum.

- PubChem. (n.d.). 4-Bromo-3-chloro-2-fluorobenzoic acid.

- PubChem. (n.d.). 4-Bromo-2-chloro-3-fluorophenol.

- Indonesian Journal of Science & Technology. (2019, April 1).

- Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach.

- OECD. (n.d.). Guidelines for the Testing of Chemicals.

- The Royal Society of Chemistry. (n.d.).

- NIST. (n.d.). Phenol, 4-bromo-2-chloro-.

- SpectraBase. (n.d.). 4'-Bromo-4-fluoro-chalcone - Optional[13C NMR].

- OECD. (n.d.). OECD Guidelines for the Testing of Chemicals, Section 1.

- Pure. (2009, September 7). OECD GUIDELINES FOR TESTING CHEMICALS.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 4-Bromo-2-chloro-3-fluorophenol | C6H3BrClFO | CID 52982964 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. filab.fr [filab.fr]

- 4. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 5. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 6. oecd.org [oecd.org]

- 7. oecd.org [oecd.org]

- 8. oecd.org [oecd.org]

- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 10. Step-by-step Analysis of FTIR - 2023 [unitechlink.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. rsc.org [rsc.org]

- 13. fiveable.me [fiveable.me]

- 14. chemguide.co.uk [chemguide.co.uk]

An In-Depth Technical Guide to 4-Bromo-3-chloro-2-fluorophenol: A Key Intermediate in Modern Drug Discovery

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Bromo-3-chloro-2-fluorophenol, a halogenated aromatic compound of significant interest in medicinal chemistry and synthetic organic chemistry. We will delve into its molecular structure, physicochemical properties, a proposed synthetic pathway grounded in established chemical principles, its anticipated reactivity, and its potential applications as a versatile building block in the development of novel therapeutics.

Molecular Structure and Physicochemical Properties

This compound is a polysubstituted phenol featuring a unique arrangement of three different halogen atoms (Fluorine, Chlorine, and Bromine) and a hydroxyl group on a benzene ring. This distinct substitution pattern imbues the molecule with specific steric and electronic properties that are highly valuable for fine-tuning the pharmacokinetic and pharmacodynamic profiles of drug candidates.

The structural and identifying information for this compound is summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | [Guidechem] |

| CAS Number | 1360745-16-9 | [Guidechem] |

| Molecular Formula | C₆H₃BrClFO | [Guidechem] |

| Molecular Weight | 225.44 g/mol | [Guidechem] |

| Monoisotopic Mass | 223.90398 Da | [PubChem] |

| Canonical SMILES | C1=CC(=C(C(=C1O)F)Cl)Br | [Guidechem] |

| InChI Key | ODQMSVUYWCRULD-UHFFFAOYSA-N | [Guidechem] |

Computed Physicochemical Data

While experimentally determined physical properties for this specific molecule are not widely available in peer-reviewed literature, computational models provide valuable estimates. The following data has been calculated using established algorithms.

| Property | Predicted Value | Source |

| XLogP3-AA | 3.0 | [PubChem] |

| Hydrogen Bond Donor Count | 1 | [PubChem] |

| Hydrogen Bond Acceptor Count | 1 | [PubChem] |

| Rotatable Bond Count | 0 | [Guidechem] |

| Topological Polar Surface Area | 20.2 Ų | [PubChem] |

| Vapor Pressure | 0.0±0.5 mmHg at 25°C | [Guidechem] |

Proposed Synthesis Pathway: Electrophilic Bromination

While a specific, published protocol for the synthesis of this compound is not readily found in academic journals, a logical and efficient pathway can be designed based on well-established principles of electrophilic aromatic substitution on phenol derivatives. The most direct approach involves the regioselective bromination of the commercially available precursor, 3-chloro-2-fluorophenol (CAS 2613-22-1)[1].

The hydroxyl (-OH) and fluoro (-F) groups are ortho-, para-directing activators, while the chloro (-Cl) group is a deactivating ortho-, para-director. In the precursor 3-chloro-2-fluorophenol, the positions ortho and para to the powerful hydroxyl activator are C2 (blocked by -F), C6, and C4. The C4 position is the most sterically accessible and electronically favorable for substitution, leading to the desired product with high selectivity.

Caption: Proposed synthesis of this compound.

Experimental Protocol (Proposed)

This protocol is based on analogous procedures for the bromination of halophenols, such as the synthesis of 4-bromo-2-chlorophenol[2].

-

Reaction Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet (Nitrogen or Argon), add 3-chloro-2-fluorophenol (1.0 eq). Dissolve the starting material in a suitable inert solvent such as dichloromethane (CH₂Cl₂) or carbon tetrachloride (CCl₄).

-

Reagent Preparation: In the dropping funnel, prepare a solution of elemental bromine (Br₂) (1.0 - 1.1 eq) in the same solvent. Causality Note: A slight excess of bromine ensures complete consumption of the starting material, but a large excess should be avoided to minimize the formation of di-brominated byproducts.

-

Bromination: Cool the reaction flask to 0-5 °C using an ice bath. Add the bromine solution dropwise to the stirred solution of the phenol over 30-60 minutes. Maintain the temperature below 10 °C during the addition. Causality Note: Low temperature is critical for controlling the reaction rate and maximizing regioselectivity, preventing over-bromination.

-

Reaction Monitoring: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 1-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted bromine. Transfer the mixture to a separatory funnel, wash with water and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield pure this compound.

Reactivity and Applications in Drug Development

The synthetic utility of this compound stems from its distinct reactive sites, making it a valuable scaffold for building molecular complexity.

-

Phenolic Hydroxyl Group: The acidic proton can be deprotonated to form a phenoxide, which is a potent nucleophile for O-alkylation (e.g., Williamson ether synthesis) or O-acylation reactions.

-

Aromatic Ring: The ring can undergo further electrophilic substitution, although it is deactivated by the three halogen substituents.

-

Carbon-Bromine Bond: This is arguably the most valuable feature for drug development. The C-Br bond serves as a highly effective "handle" for palladium-catalyzed cross-coupling reactions.

Focus Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a cornerstone of modern C-C bond formation in pharmaceutical synthesis[3]. The reaction couples an organohalide (in this case, the aryl bromide) with an organoboron compound (typically a boronic acid or ester)[4][5]. The reactivity of aryl halides in this reaction follows the trend I > Br > OTf >> Cl, making the bromine atom on this compound an ideal site for selective coupling while leaving the more robust C-Cl bond intact[3][5].

This selective reactivity allows for the precise introduction of diverse aryl or heteroaryl moieties, which is critical for exploring the structure-activity relationship (SAR) of a drug candidate.

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

General Protocol for Suzuki-Miyaura Coupling

-

Reaction Setup: In an oven-dried flask under an inert atmosphere, combine this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (1-5 mol%), and a base like sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄) (2-3 eq).

-

Solvent Addition: Add a degassed solvent system, commonly a mixture such as toluene/ethanol/water or dioxane/water. Causality Note: The base is crucial for activating the boronic acid to facilitate the transmetalation step in the catalytic cycle[6].

-

Reaction: Heat the mixture, typically between 80-110 °C, and stir until the starting material is consumed (monitored by TLC or LC-MS).

-

Work-up and Purification: After cooling to room temperature, dilute the reaction with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic phase, concentrate, and purify the product by column chromatography.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data from structurally similar compounds like 4-bromo-2-chlorophenol and other halophenols indicate that it should be handled as a hazardous substance[7].

-

Hazard Classification (Anticipated):

-

Skin Irritant (Category 2)

-

Eye Irritant (Category 2)

-

May cause respiratory irritation (STOT SE 3)

-

Harmful if swallowed (Acute Toxicity, Oral)

-

-

Personal Protective Equipment (PPE):

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If dust or aerosols may be generated, use a NIOSH-approved respirator.

-

-

First Aid Measures:

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.

-

In case of skin contact: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

If inhaled: Move person into fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound represents a highly strategic building block for professionals in drug discovery and chemical research. Its unique polysubstituted halogen pattern provides a scaffold with tunable electronic and steric properties. The presence of a synthetically versatile bromine atom, ideal for selective palladium-catalyzed cross-coupling reactions, allows for the efficient construction of diverse and complex molecular architectures. While detailed experimental data for this specific compound remains limited in the public domain, its synthesis and reactivity can be reliably predicted from established chemical principles, making it a valuable tool for the development of next-generation pharmaceuticals.

References

-

Selective Synthesis of Fluorophenol Derivatives. Journal of the Agricultural Chemical Society of Japan. Accessed January 19, 2026. [Link]

- Behr, E. Process for making fluorophenols. US2950325A. Google Patents. Published August 23, 1960. Accessed January 19, 2026.

- Hederich, V., et al. Process for producing 4-bromo-2-chlorophenols. US4223166A. Google Patents. Published September 16, 1980. Accessed January 19, 2026.

-

PubChem. 4-Bromo-3-chloro-2-fluorobenzoic acid. National Center for Biotechnology Information. Accessed January 19, 2026. [Link]

-

Sathishkumar, R., et al. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. IUCrData. 2023; 8(1). Accessed January 19, 2026. [Link]

-

INDOFINE Chemical Company, Inc. Safety Data Sheet. Accessed January 19, 2026. [Link]

-

PubChem. 4-Bromo-3-chloro-2-fluorobenzoic acid. National Center for Biotechnology Information. Accessed January 19, 2026. [Link]

-

PubChem. 4-Bromo-2-chloro-3-fluorophenol. National Center for Biotechnology Information. Accessed January 19, 2026. [Link]

- Google Patents. Production process for 3-fluorophenol. CN102260143A. Published November 30, 2011. Accessed January 19, 2026.

- Google Patents. Preparation method of 3-fluorophenol. CN104276929A. Published January 14, 2015. Accessed January 19, 2026.

- Google Patents. Process for preparing 2-chloro-4-fluorophenol. US5053557A. Published October 1, 1991. Accessed January 19, 2026.

-

Boudakian, M. M., et al. Aromatic Fluorine Compounds. II. Synthesis of p-Fluorophenol by the Selective Hydrolysis of p-Bromofluorobenzene. The Journal of Organic Chemistry. 1958; 23(8): 1163–1165. Accessed January 19, 2026. [Link]

- Google Patents. Process for preparing difluorochloromethoxybenzenes. US4914244A. Published April 3, 1990. Accessed January 19, 2026.

- Google Patents. Prepn process of 2-fluoro-6-chlorophenol. CN1301949C. Published March 1, 2007. Accessed January 19, 2026.

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. Accessed January 19, 2026. [Link]

-

Hanwha Solutions Co, Ltd. SAFETY DATA SHEET. Accessed January 19, 2026. [Link]

-

Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. Malaysian Journal of Chemistry. 2022. Accessed January 19, 2026. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0246398). Accessed January 19, 2026. [Link]

-

Harwick Standard. LUPEROX® 101SIL45. Safety Data Sheet. Published July 6, 2023. Accessed January 19, 2026. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Accessed January 19, 2026. [Link]

-

Polyglass. Safety Data Sheet POLYBRITE 745. Published August 15, 2024. Accessed January 19, 2026. [Link]

-

Synthesis of (E)-4-Bromo-3-methoxybut-3-en-2-one, the Key Fragment in the Polyhydroxylated Chain Common to Oscillariolide and Phormidolides A-C. ResearchGate. Published October 17, 2025. Accessed January 19, 2026. [Link]

-

ANTICOR Sp. z o.o. SAFETY DATA SHEET ANTICOR Plast 745, 750. Published August 25, 2022. Accessed January 19, 2026. [Link]

-

Torregrosa, R. R. P. 3-Halophenol: 3-Fluorophenol, 3-Chlorophenol, 3-Bromophenol, 3-Iodophenol. Encyclopedia of Reagents for Organic Synthesis. Published April 2015. Accessed January 19, 2026. [Link]

Sources

- 1. 3-Chloro-2-fluorophenol AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. US4223166A - Process for producing 4-bromo-2-chlorophenols - Google Patents [patents.google.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. indofinechemical.com [indofinechemical.com]

solubility of 4-Bromo-3-chloro-2-fluorophenol in organic solvents

An In-Depth Technical Guide to the Solubility of 4-Bromo-3-chloro-2-fluorophenol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a halogenated phenol derivative of significant interest in pharmaceutical and chemical synthesis. In the absence of extensive published quantitative solubility data for this specific compound, this document elucidates the foundational physicochemical principles governing its solubility in various organic solvents. A detailed, field-proven experimental protocol for determining solubility via the isothermal shake-flask method is presented, enabling researchers to generate reliable and reproducible data. This guide is designed to be an essential resource for scientists and professionals engaged in process development, formulation, and analytical method development involving this compound.

Introduction: Understanding the Molecule

This compound (CAS No. 1360745-16-9) is a polysubstituted phenol with a molecular formula of C₆H₃BrClFO and a molecular weight of 225.44 g/mol .[1] Its structure, featuring a hydroxyl group and three different halogen atoms (bromine, chlorine, and fluorine) on the aromatic ring, imparts a unique combination of polarity, hydrogen bonding capability, and lipophilicity. These characteristics are the primary determinants of its solubility profile in organic solvents, which is a critical parameter for its application in organic synthesis, influencing reaction kinetics, purification strategies, and the formulation of finished products.

Physicochemical Properties and Their Influence on Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be miscible. For this compound, the key molecular features influencing its solubility are:

-

Polarity and Dipole Moment: The presence of the hydroxyl (-OH) group and the electronegative halogen atoms creates a significant dipole moment, rendering the molecule polar. This suggests a favorable interaction with polar solvents.

-

Hydrogen Bonding: The phenolic hydroxyl group can act as both a hydrogen bond donor and acceptor. This is a strong intermolecular force that will significantly enhance solubility in protic solvents (e.g., alcohols) and polar aprotic solvents that can act as hydrogen bond acceptors (e.g., DMSO, DMF).

-

Lipophilicity: The aromatic ring and the halogen substituents contribute to the molecule's lipophilic character. This property promotes solubility in non-polar and weakly polar organic solvents.

-

Molecular Size and Shape: The relatively compact structure of the substituted benzene ring allows for efficient packing in a crystal lattice. The energy required to overcome these lattice forces will influence the overall solubility.

Based on these properties, a qualitative prediction of solubility in different classes of organic solvents can be made.

Diagram: Key Molecular Features Influencing Solubility

Caption: Interplay of molecular properties governing solubility.

Experimental Determination of Solubility: The Isothermal Shake-Flask Method

The isothermal shake-flask method is a robust and widely accepted technique for determining the equilibrium solubility of a compound.[2][3][4] This method involves equilibrating an excess amount of the solid solute with the solvent at a constant temperature until a saturated solution is formed.

Materials and Equipment

-

This compound (solid)

-

High-purity organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

-

Analytical balance

-

Glass vials with screw caps

-

Thermostatic shaker bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another validated analytical technique.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to individual vials for each solvent to be tested. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached.

-

Add a known volume of the respective organic solvent to each vial.

-

Tightly seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples at a constant speed for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. It is recommended to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the solute in the solution is no longer changing.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples using a validated HPLC method or another appropriate analytical technique to determine the concentration of this compound. A calibration curve prepared from standard solutions of known concentrations is required for accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the solubility of this compound in each solvent using the following formula: Solubility (mg/mL) = Concentration of diluted sample (mg/mL) × Dilution factor

-

Diagram: Experimental Workflow for Solubility Determination

Caption: Isothermal shake-flask method workflow.

Predicted Solubility Profile

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | Strong hydrogen bonding interactions with the phenolic hydroxyl group. |

| Polar Aprotic | Acetone, DMSO, DMF | High to Moderate | Dipole-dipole interactions and hydrogen bond acceptance by the solvent. |

| Moderately Polar | Ethyl Acetate, Dichloromethane | Moderate | A balance of polar and non-polar interactions. |

| Non-Polar Aromatic | Toluene | Low to Moderate | Favorable π-π stacking interactions with the aromatic ring. |

| Non-Polar Aliphatic | Hexane, Heptane | Low | Dominated by weak van der Waals forces, insufficient to overcome the solute's polarity and crystal lattice energy. |

Conclusion

A thorough understanding of the solubility of this compound is indispensable for its effective utilization in research and development. This guide has provided a theoretical framework for predicting its solubility based on its molecular structure and has detailed a robust experimental protocol for its quantitative determination. By following the methodologies outlined herein, researchers and drug development professionals can generate the critical data necessary for optimizing synthetic procedures, purification processes, and formulation strategies.

References

- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).

- Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS.

- BioAssay Systems. Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i.

- PubChem. 4-Bromo-3-chloro-2-fluorobenzoic acid | C7H3BrClFO2 | CID 19358369.

- Guidechem. This compound 1360745-16-9 wiki.

- SciELO. (2011). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline.

- ACS Publications. (2011). Solubilities of Substituted Phenols in Supercritical Carbon Dioxide | Journal of Chemical & Engineering Data.

Sources

A Technical Guide to the Spectroscopic Characterization of 4-Bromo-3-chloro-2-fluorophenol

This document provides a comprehensive technical guide to the spectroscopic characterization of 4-Bromo-3-chloro-2-fluorophenol. As a trisubstituted halophenol, this compound presents a unique analytical challenge requiring a multi-technique approach for unambiguous identification and purity assessment. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of how to acquire and interpret spectroscopic data for complex aromatic molecules.

It is important to note that while the existence of this compound is documented (CAS 1360745-16-9)[1][2][3][4], publicly available, experimentally derived spectroscopic data is scarce. Therefore, this guide will focus on the predicted spectroscopic features based on established principles and data from analogous structures. The protocols described herein represent best practices for the acquisition of high-quality data for this class of compounds.

Molecular Structure and Expected Spectroscopic Behavior

The structure of this compound dictates the expected outcomes of NMR, IR, and MS analyses. The arrangement of the substituents on the phenol ring—a hydroxyl group, a fluorine atom, a chlorine atom, and a bromine atom—creates a distinct electronic environment and a specific pattern of aromatic protons.

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show three distinct signals: one for the phenolic hydroxyl proton and two for the aromatic protons.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Assignment |

| 1 | 5.0 - 7.0 | Singlet (broad) | - | -OH |

| 2 | 7.0 - 7.5 | Doublet of doublets | ~8-9 (H-H), ~1-2 (H-F) | Ar-H |

| 3 | 6.8 - 7.2 | Doublet of doublets | ~8-9 (H-H), ~4-5 (H-F) | Ar-H |

Causality Behind Predictions:

-

-OH Proton: The chemical shift of the phenolic proton is highly variable and depends on concentration, solvent, and temperature due to hydrogen bonding.[5] In a non-polar solvent like CDCl₃, it is expected to be a broad singlet.[5] Addition of D₂O would cause this signal to disappear, confirming its assignment.[5]

-

Aromatic Protons: The two aromatic protons are in different chemical environments and will appear as separate signals. The electron-withdrawing effects of the halogens and the electron-donating effect of the hydroxyl group will influence their precise chemical shifts.

-

Coupling: The two aromatic protons will show ortho coupling to each other (typically 7-9 Hz). Additionally, each will exhibit coupling to the fluorine atom. The magnitude of H-F coupling depends on the number of bonds separating the nuclei; we would expect a smaller meta coupling and a larger para coupling.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to display six signals, one for each carbon atom in the benzene ring, as they are all in unique electronic environments.

| Predicted Signal | Chemical Shift (δ, ppm) | Assignment |

| 1 | 145-155 (d, J ≈ 240-250 Hz) | C-F |

| 2 | 140-150 (d, J ≈ 3-5 Hz) | C-OH |

| 3 | 120-130 | C-Cl |

| 4 | 110-120 | C-Br |

| 5 | 115-125 (d, J ≈ 20-25 Hz) | C-H |

| 6 | 125-135 (d, J ≈ 5-10 Hz) | C-H |

Causality Behind Predictions:

-

Carbon-Fluorine Coupling: The carbon directly attached to the fluorine atom will exhibit a large one-bond coupling constant (¹JCF) of around 240-250 Hz, appearing as a doublet. Other carbons in the ring will show smaller two-, three-, and four-bond couplings to fluorine.

-

Substituent Effects: The chemical shifts of the aromatic carbons are influenced by the electronegativity and resonance effects of the substituents. The carbon bearing the hydroxyl group will be shifted downfield, as will the carbon bearing the fluorine. The carbons attached to chlorine and bromine will also have characteristic shifts.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can affect the chemical shift of the hydroxyl proton.[6][7]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[5]

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. Standard pulse sequences (e.g., zg30 for ¹H, zgpg30 for ¹³C) should be used.

-

DEPT Analysis: To aid in the assignment of carbon signals, DEPT-90 and DEPT-135 experiments can be performed to distinguish between CH, CH₂, and CH₃ groups.

-

2D NMR: For unambiguous assignment of all proton and carbon signals, 2D NMR experiments such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) are highly recommended.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to the O-H, C-O, C-X (halogen), and aromatic C-H and C=C bonds.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200 - 3600 | Strong, Broad | O-H stretch (hydrogen-bonded) |

| 3000 - 3100 | Medium to Weak | Aromatic C-H stretch |

| 1550 - 1600 | Medium | Aromatic C=C stretch |

| 1450 - 1500 | Medium | Aromatic C=C stretch |

| 1200 - 1300 | Strong | C-O stretch (phenol) |

| 1000 - 1100 | Strong | C-F stretch |

| 800 - 850 | Strong | C-Cl stretch |

| 550 - 650 | Medium | C-Br stretch |

| 800 - 900 | Strong | Aromatic C-H out-of-plane bend |

Causality Behind Predictions:

-

O-H Stretch: The broadness of the O-H band is a result of intermolecular hydrogen bonding, a characteristic feature of phenols.[8]

-

Aromatic Region: The C=C stretching vibrations of the aromatic ring typically appear as a pair of bands in the 1500-1600 cm⁻¹ region.

-

Carbon-Halogen Stretches: The C-F, C-Cl, and C-Br bonds will each have a characteristic stretching frequency in the fingerprint region.[9] The exact position can be influenced by the other substituents on the ring.

Experimental Protocol for FTIR Spectroscopy

-

Sample Preparation (KBr Pellet):

-

Grind 1-2 mg of the sample with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[10]

-

Transfer the mixture to a pellet die and press it under high pressure using a hydraulic press to form a transparent or translucent pellet.[10]

-

-

Sample Preparation (ATR):

-

Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty sample compartment (or clean ATR crystal) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for identification and structural confirmation.

Predicted Mass Spectrum (Electron Ionization)

-

Molecular Ion (M⁺): The mass spectrum will show a complex molecular ion cluster due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). The most abundant peak in this cluster will correspond to the [C₆H₃⁷⁹Br³⁵ClFO]⁺ ion. The entire isotopic pattern will be a key identifier.

-

Key Fragmentation Pathways:

-

Loss of CO: A common fragmentation pathway for phenols is the loss of a neutral carbon monoxide molecule from the molecular ion to form a cyclopentadienyl radical cation.

-

Loss of Halogens: Fragmentation may also occur through the loss of halogen atoms (Br, Cl, or F) as radicals.

-

Cleavage of the C-O Bond: The loss of the hydroxyl radical is also a possibility.

-

Table of Predicted Fragments:

| m/z | Predicted Fragment |

| 224/226/228 | [C₆H₃BrClFO]⁺ (Molecular Ion Cluster) |

| 196/198/200 | [M - CO]⁺ |

| 145/147 | [M - Br]⁺ |

| 189/191 | [M - Cl]⁺ |

Causality Behind Predictions:

The fragmentation of aromatic compounds under electron ionization (EI) often involves rearrangements to form stable ions.[11][12] The presence of multiple halogens will lead to a complex but highly characteristic fragmentation pattern.

Experimental Protocol for GC-MS

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane or methanol.

-

Instrumentation: Use a gas chromatograph (GC) coupled to a mass spectrometer (MS) with an electron ionization (EI) source.

-

GC Conditions: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. The GC oven temperature should be programmed to ensure the elution of the compound as a sharp peak. A non-polar capillary column is typically suitable for this type of analysis.

-

MS Conditions: The mass spectrometer should be set to scan a mass range that includes the expected molecular weight of the compound (e.g., m/z 50-300). The ionization energy is typically set to 70 eV.

Integrated Spectroscopic Analysis Workflow

The confirmation of the structure of this compound relies on the integration of data from all three spectroscopic techniques.

Caption: Workflow for the spectroscopic confirmation of this compound.

By following this workflow and comparing the acquired experimental data with the predicted values and patterns, a confident structural assignment of this compound can be achieved. This integrated approach ensures the scientific rigor required in research and development settings.

References

-

doc brown's advanced organic chemistry revision notes. (n.d.). 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting. Retrieved from [Link]

-

Chemistry Analytical Lab. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

MDPI. (2023). Selective Oxidation of Halophenols Catalyzed by an Artificial Miniaturized Peroxidase. Retrieved from [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Nuclear magnetic resonance spectra of adamantyl-substituted phenols and solvent-induced shifts of sterically hindered protons. Retrieved from [Link]

-

Oxford Academic. (n.d.). Substituent Effect. IV. Proton NMR Chemical Shifts of Phenols. Retrieved from [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

YouTube. (2023, February 25). FTIR-18 || IR spectra of Alcohols & phenols | Diff b/w Pri, sec & Ter alcohols. Retrieved from [Link]

-

Organic Chemistry at CU Boulder. (n.d.). IR: alkyl halides. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, July 3). 6.2: Fragmentation. Retrieved from [Link]

Sources

- 1. This compound 96% | CAS: 1360745-16-9 | AChemBlock [achemblock.com]

- 2. 1360745-16-9|this compound|BLD Pharm [bldpharm.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 1360745-16-9 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 5. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. Nuclear magnetic resonance spectra of adamantyl-substituted phenols and solvent-induced shifts of sterically hindered protons - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. academic.oup.com [academic.oup.com]

- 8. youtube.com [youtube.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. drawellanalytical.com [drawellanalytical.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Safe Handling of 4-Bromo-3-chloro-2-fluorophenol

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide on the safe handling, storage, and emergency procedures for 4-Bromo-3-chloro-2-fluorophenol (CAS No: 1360745-16-9). As a Senior Application Scientist, the goal is not merely to list procedures but to instill a deep understanding of the causality behind them, ensuring that safety becomes an intuitive and integral part of the scientific workflow.

It is critical to note that detailed toxicological data for this specific multi-halogenated phenol is not extensively published. Therefore, this guide is synthesized from Safety Data Sheets (SDS) of structurally similar compounds, including other brominated, chlorinated, and fluorinated phenols, and established safety principles for handling the phenol class of compounds. The inherent hazards of the phenol backbone, compounded by halogenation, demand a cautious and rigorous approach.

Section 1: Hazard Identification and Toxicological Profile

This compound is a substituted aromatic compound. The primary hazards stem from the phenolic functional group, which is known to be corrosive and systemically toxic. Halogenation can further modify the compound's reactivity, absorption characteristics, and toxicological profile.

The toxicological properties of this specific substance have not been fully investigated. However, based on data from analogous compounds, a composite hazard profile can be established. The primary routes of exposure are inhalation of dust, skin contact, eye contact, and ingestion. Phenol and its derivatives are known to be rapidly absorbed through the skin, where they can exert both local and systemic effects.[1] A critical danger of phenol is its anesthetic effect, which can cause severe tissue damage without initial pain, delaying the recognition of a serious exposure.[1]

Table 1: Synthesized GHS Hazard Classification This table summarizes the likely hazards based on classifications for structurally related compounds like 4-Bromo-3-fluorophenol and 4-Bromo-2-chlorophenol.

| Hazard Class | Hazard Statement | GHS Pictogram | Source Reference |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | [2][3] | |

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | [2][3][4] | |

| Serious Eye Damage/Irritation (Category 1/2) | H318/H319: Causes serious eye damage/irritation | [2][3][4] | |

| Specific Target Organ Toxicity, Single Exposure (Category 3) | H335: May cause respiratory irritation | [2][4] |

Section 2: The Hierarchy of Controls: A Proactive Safety Paradigm

Effective safety management prioritizes proactive measures over reactive ones. The Hierarchy of Controls is a fundamental principle in chemical safety that outlines the most effective means of mitigating risk. It is always preferable to remove or control a hazard at its source rather than relying solely on personal protective equipment (PPE).

For this compound, Engineering Controls are paramount. All handling of this compound must be performed within a certified chemical fume hood to prevent inhalation of airborne dust or vapors.[5] Administrative Controls , such as this guide and mandatory laboratory-specific Standard Operating Procedures (SOPs), provide the framework for safe work. PPE serves as the final, essential barrier.

Section 3: Personal Protective Equipment (PPE) Protocol

The selection of PPE must be deliberate and based on the specific hazards of halogenated phenols. Standard laboratory PPE may be insufficient.

Table 2: Required PPE for Handling this compound

| Body Part | Protection Level | Specification & Rationale |

| Hands | Double Gloving | Inner Glove: Standard nitrile disposable glove. Outer Glove: Heavy-duty chemical-resistant glove. Butyl rubber or neoprene gloves (min. 0.3 mm) are recommended for their resistance to phenols.[1] Nitrile alone is not sufficient for prolonged contact. Gloves must be changed immediately upon contamination.[5] |

| Eyes/Face | Maximum Seal & Splash Protection | Tightly fitting chemical safety goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards are mandatory.[6] A full-face shield must be worn over the goggles whenever there is a risk of splashing.[5][7] |

| Body | Chemical Resistance | A flame-resistant, chemical-resistant laboratory coat is required.[5] For procedures with a high risk of splashing, a neoprene or butyl rubber apron should be worn over the lab coat.[1] |

| Respiratory | Engineering Control is Primary | Work must be conducted in a chemical fume hood.[5] If engineering controls fail or for emergency response, a full-face respirator with organic vapor/acid gas cartridges or a self-contained breathing apparatus (SCBA) is necessary.[6][8] |

| Feet | Full Coverage | Closed-toe, chemical-resistant shoes are required.[1] |

Section 4: Standard Operating Procedures for Safe Handling

A systematic workflow is essential to minimize risk. This protocol should be adapted into a laboratory-specific SOP.

Step-by-Step Handling Protocol:

-

Pre-Handling Preparation:

-

Confirm the chemical fume hood is certified and operational.[5]

-

Designate a specific area within the hood for handling to contain potential contamination.

-

Assemble all necessary equipment (spatulas, weigh boats, glassware, waste containers) inside the hood before introducing the chemical.

-

Locate and verify the functionality of the nearest emergency eyewash station and safety shower.[9]

-

-

Handling the Compound:

-

Don all PPE as specified in Table 2 before entering the designated area.

-

Handle the solid compound carefully to avoid generating dust.[9] Use non-sparking tools.[6]

-

If creating a solution, add the solid slowly to the solvent to prevent splashing.

-

Keep the container tightly sealed when not in use.[9]

-

-

Post-Handling Procedures:

-

Thoroughly decontaminate all surfaces and equipment that may have come into contact with the compound using an appropriate solvent.

-

Segregate all contaminated waste (gloves, weigh boats, paper towels) into a designated, sealed, and clearly labeled hazardous waste container for halogenated organic compounds.[5]

-

Carefully doff PPE, avoiding contact with any potentially contaminated outer surfaces. Remove outer gloves first, then the lab coat, face shield, goggles, and inner gloves last.

-

Wash hands thoroughly with soap and water after removing gloves.[10]

-

Section 5: Emergency Response Protocols

Immediate and correct action is critical in the event of an exposure. All laboratory personnel must be trained on these procedures.

Table 3: Detailed First Aid Measures

| Exposure Route | Immediate Action | Medical Directive |

| Skin Contact | Rapid decontamination is critical to prevent systemic absorption.[1] 1. Anyone assisting must wear appropriate PPE.[1] 2. Immediately remove all contaminated clothing, shoes, and jewelry.[1][9] 3. Liberally apply Polyethylene Glycol (PEG-300 or PEG-400) to the affected area and gently wipe with gauze.[1][5] If PEG is unavailable, begin flushing with copious amounts of water immediately. 4. Flush the area with water for at least 15-30 minutes.[7][9] | Seek immediate medical attention. Inform medical personnel that the exposure involved a halogenated phenol. |

| Eye Contact | 1. Immediately flush eyes with a directed stream of water at an emergency eyewash station for at least 15 minutes, holding the eyelids open to ensure complete irrigation.[5][9][11] 2. Remove contact lenses if present and easy to do so. Continue rinsing.[11] | Seek immediate medical attention. |

| Inhalation | 1. Move the affected person to fresh air immediately.[9][11] 2. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration (avoid mouth-to-mouth).[9] | Seek immediate medical attention. Call a poison control center or doctor for treatment advice.[10] |

| Ingestion | 1. DO NOT INDUCE VOMITING. [9] 2. If the person is conscious and alert, rinse their mouth thoroughly with water.[3][11] Have them drink 2-4 cupfuls of milk or water.[9] 3. Never give anything by mouth to an unconscious person.[9] | Seek immediate medical attention. Call a poison control center or doctor immediately.[9] |

Section 6: Spill Management and Waste Disposal

Minor Spill Cleanup (Solid, within a fume hood)

-

Ensure full PPE is worn, including respiratory protection if necessary.

-

Contain the spill to prevent spreading.

-

Carefully sweep or vacuum (with HEPA filter) the solid material. Avoid any actions that generate dust.[9]

-

Place the collected material and all cleanup supplies into a sealed, labeled container for hazardous halogenated organic waste.[5][9]

-

Decontaminate the spill area with an appropriate solvent and wash thoroughly.

Waste Disposal

Chemical waste must be managed according to institutional policies and local, state, and federal regulations.[3]

-

Solid Waste: All contaminated disposables (gloves, paper towels, etc.) must be collected in a designated hazardous waste container.[5]

-

Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container for halogenated organic waste.[5]

-

Never dispose of this chemical down the drain or in regular trash.[6]

References

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Bromo-2-chlorophenol, 99%. Retrieved from Cole-Parmer. [Link]

-

U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Retrieved from EPA.gov. [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Bromo-3-fluorophenol. PubChem Compound Summary for CID 2779153. Retrieved from PubChem. [Link]

-

Phenol Safety Group. (2020). THE DO'S AND DON'TS for the SAFE USE of PHENOL. Retrieved from CEFIC. [Link]

-

University of California, Berkeley EHS. (n.d.). Appendix P - Phenol First Aid Guide and PPE. Retrieved from Berkeley EHS. [Link]

-

U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE) - CHEMM. Retrieved from CHEMM. [Link]

-

Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 4-Bromo-2-chloro-6-fluorophenol. Retrieved from Thermo Fisher Scientific. [Link]

-

Allan Chemical Corporation. (2025). How to Choose PPE for Chemical Work. Retrieved from Allan Chemical. [Link]

Sources

- 1. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]

- 2. 4-Bromo-3-fluorophenol | C6H4BrFO | CID 2779153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. bg.cpachem.com [bg.cpachem.com]

- 4. WERCS Studio - Application Error [assets.thermofisher.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. echemi.com [echemi.com]

- 7. petrochemistry.eu [petrochemistry.eu]

- 8. epa.gov [epa.gov]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. fishersci.com [fishersci.com]

- 11. chemicalbook.com [chemicalbook.com]

A Technical Guide to High-Purity 4-Bromo-3-chloro-2-fluorophenol for Advanced Research and Development

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals interested in the procurement and application of high-purity 4-Bromo-3-chloro-2-fluorophenol (CAS No. 1360745-16-9). This multifaceted halogenated phenol is a valuable building block in modern synthetic organic chemistry, particularly for the development of novel therapeutics.

Introduction: The Strategic Value of Polysubstituted Phenols

Halogenated phenols are a cornerstone of medicinal chemistry, offering a versatile scaffold for constructing complex molecular architectures. The specific arrangement of bromo, chloro, and fluoro substituents on the phenol ring of this compound provides a unique combination of steric and electronic properties. These attributes are instrumental in fine-tuning drug-receptor interactions, improving metabolic stability, and enhancing the overall pharmacological profile of a candidate molecule. The strategic placement of these halogens allows for selective functionalization through various cross-coupling reactions, making it a sought-after intermediate in multi-step syntheses.

Physicochemical Properties

A thorough understanding of the compound's physical and chemical characteristics is paramount for its effective use in synthesis and for ensuring laboratory safety.

| Property | Value | Source |

| CAS Number | 1360745-16-9 | [1][2][3] |

| Molecular Formula | C₆H₃BrClFO | [1][2] |

| Molecular Weight | 225.44 g/mol | [2] |

| IUPAC Name | This compound | [1] |

| Canonical SMILES | C1=CC(=C(C(=C1O)F)Cl)Br | [2] |

| InChI Key | ODQMSVUYWCRULD-UHFFFAOYSA-N | [2] |

| Appearance | Typically an off-white to light-colored solid | Inferred from similar compounds |

| Vapour Pressure | 0.0±0.5 mmHg at 25°C | [2] |

Commercial Availability and Supplier Landscape

High-purity this compound is available from a range of specialized chemical suppliers catering to the research and pharmaceutical industries. While purity levels and available quantities vary, researchers can typically source this compound in research-grade (>95%) and high-purity (>98%) forms.

Table of Identified Commercial Suppliers:

| Supplier | Stated Purity | Noteworthy Information |

| AChemBlock | 96% | Lists the compound with catalog ID N25620.[1] |

| BLD Pharmatech Co., Limited | 95+% | Listed in chemical buyers guides. |

| Manchester Organics | Not specified | Listed as a supplier on Guidechem.[2] |

| AOBChem USA | Not specified | Listed as a supplier on Guidechem.[2] |

| Matrix Scientific | Not specified | Lists the compound by CAS number.[3] |

| Arctom | Not specified | Sells the compound in flexible and reagent sizes.[4] |

| Accela ChemBio Inc. | ≥95% | Lists the compound for R&D use. |

It is imperative for researchers to request a lot-specific Certificate of Analysis (CoA) from any supplier to verify purity and identity before use in any experiment.

Quality Control and Analytical Characterization: A Self-Validating System

For a critical raw material like this compound, rigorous analytical testing is non-negotiable. The CoA serves as the primary document of quality assurance. While a specific CoA for this compound was not publicly available, a standard analysis for a high-purity chemical intermediate would include the following:

-

Identity Verification:

-

¹H NMR and ¹⁹F NMR Spectroscopy: To confirm the chemical structure and the positions of the fluorine and hydrogen atoms.

-

Mass Spectrometry (MS): To verify the molecular weight and isotopic pattern characteristic of a compound containing bromine and chlorine.

-

-

Purity Assessment:

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): To determine the purity of the compound, typically expressed as a percentage area. The chromatogram should show a single major peak with minimal impurities.

-

-

Residual Solvent Analysis:

-

GC-Headspace: To quantify any remaining solvents from the synthesis and purification process.

-

-

Water Content:

-

Karl Fischer Titration: To determine the amount of water present, which can be critical for subsequent anhydrous reactions.

-

The following workflow diagram illustrates the logical process of quality control for a chemical intermediate.

Caption: Synthetic pathways from this compound.

Handling, Storage, and Safety

As with all halogenated phenols, this compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Operations should be conducted in a well-ventilated fume hood. [5]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water. If inhaled, move to fresh air. Seek immediate medical attention if symptoms persist. [5]

Conclusion

High-purity this compound is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and development. Its unique substitution pattern offers chemists a powerful tool for synthesizing novel therapeutics, particularly in the areas of oncology and neurology. By carefully selecting suppliers, rigorously verifying quality through a comprehensive Certificate of Analysis, and adhering to safe handling practices, researchers can effectively leverage this compound to advance their scientific objectives.

References

-

BLD Pharmatech Co., Limited. ChemBuyersGuide.com. [Link]

-

Arctom. CAS NO. 1360745-16-9 | this compound. [Link]

-

Accela ChemBio Inc. 2649050-95-1,2-Bromo-4-(tert-butyl)-4'-chloro-1,1'-biphenyl. [Link]

-

Chemsrc. 3-Chloro-2-fluorophenol | CAS#:2613-22-1. [Link]

Sources

- 1. This compound 96% | CAS: 1360745-16-9 | AChemBlock [achemblock.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 1360745-16-9 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 4. arctomsci.com [arctomsci.com]

- 5. 4-Bromo-3-fluorophenol, 98% 121219-03-2 manufacturers in India | 4-Bromo-3-fluorophenol, 98% - India with worldwide shipping [ottokemi.com]

The Strategic deployment of 4-Bromo-3-chloro-2-fluorophenol in Modern Organic Synthesis: A Technical Guide

Introduction: Unveiling the Synthetic Potential of a Polysubstituted Phenol

In the landscape of contemporary organic synthesis, the strategic choice of starting materials is paramount to the efficient construction of complex molecular architectures. 4-Bromo-3-chloro-2-fluorophenol, a uniquely substituted aromatic building block, has emerged as a versatile intermediate with significant potential in the development of novel pharmaceuticals, agrochemicals, and functional materials. Its trifecta of halogen substituents, each with distinct reactivity profiles, coupled with the directing and activating influence of the phenolic hydroxyl group, offers a rich platform for a diverse array of chemical transformations. This guide provides an in-depth exploration of the synthetic utility of this compound, offering field-proven insights and detailed protocols for its application in key organic reactions.

The strategic positioning of the bromine, chlorine, and fluorine atoms on the phenolic ring allows for selective functionalization through various cross-coupling and substitution reactions. The bromine atom, being the most labile of the halogens in many catalytic cycles, serves as a primary handle for palladium-catalyzed C-C and C-N bond formation. The chlorine and fluorine atoms, while more robust, can be targeted under specific conditions or can modulate the electronic properties and metabolic stability of the final products, a feature of particular interest in medicinal chemistry.[1]

Core Applications in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, and this compound is an excellent substrate for these transformations. The C-Br bond is the most reactive site for oxidative addition to a palladium(0) catalyst, enabling selective functionalization at the 4-position.

Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds